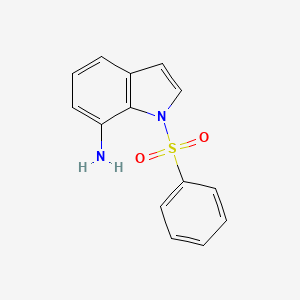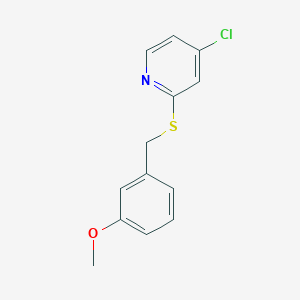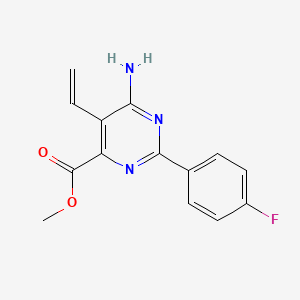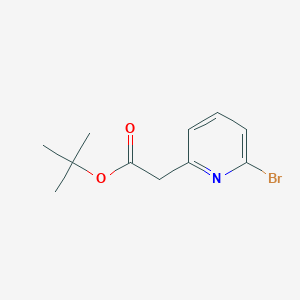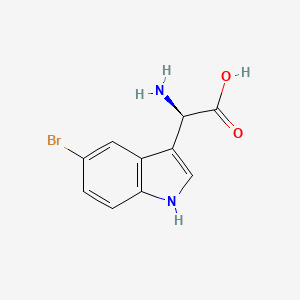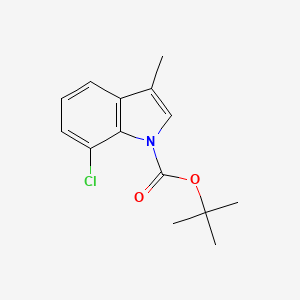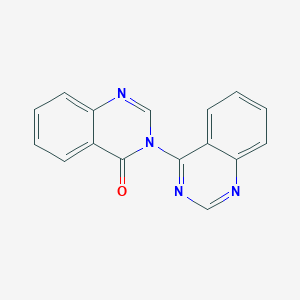
3,4-Dihydro-4-oxo-3-(4-quinazolinyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-[3,4’-Biquinazolin]-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its fused bicyclic structure, which consists of two quinazoline rings connected through a nitrogen atom. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-[3,4’-Biquinazolin]-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobenzamide with orthoformates or aldehydes, followed by cyclization to form the quinazolinone ring system. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 4H-[3,4’-Biquinazolin]-4-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques such as microwave-assisted synthesis and flow chemistry may also be employed to enhance reaction efficiency and reduce production time.
Análisis De Reacciones Químicas
Types of Reactions
4H-[3,4’-Biquinazolin]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazolinone ring into dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit distinct biological and chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an enzyme inhibitor and has been studied for its interactions with biological macromolecules.
Medicine: Quinazolinone derivatives are known for their therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4H-[3,4’-Biquinazolin]-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolin-4(3H)-one: A simpler analog with a single quinazoline ring.
4H-isoquinoline-1,3-dione: Another heterocyclic compound with a similar structure but different ring fusion.
Uniqueness
4H-[3,4’-Biquinazolin]-4-one is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties. The presence of two quinazoline rings connected through a nitrogen atom enhances its potential for diverse interactions with biological targets, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
5190-53-4 |
|---|---|
Fórmula molecular |
C16H10N4O |
Peso molecular |
274.28 g/mol |
Nombre IUPAC |
3-quinazolin-4-ylquinazolin-4-one |
InChI |
InChI=1S/C16H10N4O/c21-16-12-6-2-4-8-14(12)19-10-20(16)15-11-5-1-3-7-13(11)17-9-18-15/h1-10H |
Clave InChI |
JPCWLCXKAFKRCB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NC=N2)N3C=NC4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


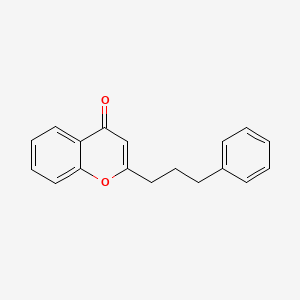
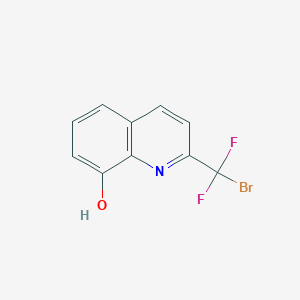
![3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11851540.png)
![tert-Butyl 5-methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B11851542.png)


